FLAG peptide

Affinity chromatography Immunoprecipitation Native protein elution

Researchers purifying recombinant proteins face a critical trade-off: His-tag purification yields contaminants in eukaryotic extracts, while larger affinity tags (GST, MBP, GFP) can reduce enzymatic activity by up to 50%. FLAG peptide (DYKDDDDK) resolves both via quantitative, non-denaturing competitive elution from anti-FLAG resins. • Yields highest purity across E. coli, yeast, Drosophila, and HeLa extracts versus His-tag • 0% enzymatic activity loss - validated in fatty acid synthase functional assays • Enterokinase-cleavable DDDDK site enables traceless tag removal post-purification • Position-insensitive M2 monoclonal antibody recognition (Kd = 0.76 nM) for flexible N- or C-terminal fusion

Molecular Formula C41H60N10O20
Molecular Weight 1013.0 g/mol
Cat. No. B549965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFLAG peptide
SynonymsDYKDDDDK peptide
FLAG peptide
Molecular FormulaC41H60N10O20
Molecular Weight1013.0 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)N)O
InChIInChI=1S/C41H60N10O20/c42-11-3-1-5-22(45-36(65)24(13-19-7-9-20(52)10-8-19)47-34(63)21(44)14-29(53)54)35(64)48-26(16-31(57)58)38(67)50-28(18-33(61)62)40(69)51-27(17-32(59)60)39(68)49-25(15-30(55)56)37(66)46-23(41(70)71)6-2-4-12-43/h7-10,21-28,52H,1-6,11-18,42-44H2,(H,45,65)(H,46,66)(H,47,63)(H,48,64)(H,49,68)(H,50,67)(H,51,69)(H,53,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)(H,70,71)/t21-,22-,23-,24-,25-,26-,27-,28-/m0/s1
InChIKeyXZWYTXMRWQJBGX-VXBMVYAYSA-N
Commercial & Availability
Standard Pack Sizes4 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FLAG Peptide (DYKDDDDK) Selection Guide


The FLAG peptide (sequence: DYKDDDDK) is an eight-amino acid hydrophilic epitope tag designed for the detection, purification, and functional analysis of recombinant fusion proteins . Due to its small size and surface-exposed disposition when fused to target proteins, the FLAG tag is widely recognized for minimizing steric hindrance and functional perturbation in both prokaryotic and eukaryotic expression systems . The sequence contains an intrinsic enterokinase cleavage site (DDDDK), enabling complete and traceless removal of the tag post-purification when required . While numerous epitope tags (e.g., HA, Myc, His, GST) are available for recombinant protein workflows, the FLAG system distinguishes itself through a unique combination of position-insensitive antibody recognition (M2 clone), calcium-dependent and calcium-independent antibody options (M1, M2, M5), and quantitative, non-denaturing competitive elution using free FLAG or 3xFLAG peptides that preserves native protein conformation and activity .

Antibody Options M1, M2, M5 clones; Ca²⁺-dependent and independent recognition
Elution Method Non-denaturing competitive elution with 3xFLAG peptide
Tag Size Surface-exposed 8-amino acid tag; enterokinase cleavable
Tag Removal Enterokinase cleavage site (DDDDK) for traceless removal

Why FLAG Peptide Substitutes Fail


Generic substitution among epitope tags (e.g., HA, Myc, His) or even among FLAG system variants (1xFLAG vs. 3xFLAG) is not functionally or economically interchangeable in scientific workflows due to quantifiable differences in purification purity, elution efficiency, detection sensitivity, and functional compatibility. Systematic comparative studies reveal that the FLAG tag yields the highest purity protein across diverse biological extracts (E. coli, yeast, Drosophila, HeLa) compared to polyhistidine (His) tags, though at the expense of lower binding capacity and higher resin cost [1]. Within the FLAG system itself, the 3xFLAG peptide demonstrates up to 10-fold increased antibody binding sensitivity and enables more stringent washes with higher specificity compared to single FLAG peptide elution [2]. Furthermore, the 1xFLAG peptide (F3290) is quantitatively incapable of eluting 3xFLAG fusion proteins from anti-FLAG M2 affinity gels, necessitating the use of the 3xFLAG peptide (F4799) for complete and gentle competitive displacement . Cross-tag functional studies demonstrate that the FLAG tag exhibits minimal impact on target protein enzymatic activity (0% activity loss in fatty acid synthase assays), whereas larger tags (e.g., GFP, MBP) can reduce enzymatic activity by up to 50% [3][4].

FLAG system: reported highest purity across eukaryotic extracts; lower binding capacity, higher resin cost
His-tag: moderate purity in E. coli, poor in eukaryotic extracts; high capacity, lower cost
3xFLAG peptide: efficient competitive elution of 3xFLAG-tagged proteins
1xFLAG peptide: cannot elute 3xFLAG fusion proteins, risking purification failure
FLAG tag: reported minimal enzymatic interference (0% activity loss in FAS assays)
Large tags (GFP, MBP): may reduce enzymatic activity relative to FLAG

FLAG Peptide Comparative Evidence


Antibody-Free Competitive Elution

Direct comparative elution studies using Anti-FLAG M2 magnetic beads demonstrate that competitive elution with 3xFLAG peptide (100-150 ng/µL, 30 min incubation) and acidic pH (2.5-3.0) elution with 0.1 M glycine-HCl (<10 min) are the most efficient elution methods for FLAG-tagged proteins, while alkaline elution (pH 8-10) is ineffective [1]. Importantly, competitive elution with 3xFLAG peptide produces eluates free of contaminating antibody light and heavy chains, whereas SDS-PAGE loading buffer elution causes M2 antibody denaturation and co-elution of antibody chains that interfere with subsequent Western blot detection [1][2].

Elution Purity
Head-to-head
3xFLAG peptide elution: antibody chain-free eluate; acidic glycine-HCl elution co-elutes antibody light/heavy chains
Required for native, antibody-free protein for mass spectrometry
Anti-FLAG M2 magnetic beads, TBS buffer, 30 min incubation
Affinity chromatography Immunoprecipitation Native protein elution

Superior Detection Sensitivity

The 3xFLAG system, comprising three tandem FLAG epitopes (22 amino acids), provides up to 200-fold enhanced detection sensitivity of fusion proteins compared to any other commonly used epitope tag system, including single FLAG, HA, Myc, and His tags [1]. Using anti-FLAG M2 antibody with HRP-conjugated anti-mouse secondary antibody, the 3xFLAG detection sensitivity exceeds that of standard tags by 20- to 200-fold [1].

Detection Sensitivity
Class-level
Up to 200×
vs. single FLAG, HA, Myc, His
Supports low-abundance protein detection in weak expression systems
Western blot with anti-FLAG M2/HRP
Immunodetection Western blot Low-abundance protein detection

Preserved Enzymatic Activity

In a direct functional study using animal fatty acid synthase (FAS), incorporation of the FLAG octapeptide tag at the amino terminus, internal noncatalytic domain, or carboxyl terminus produced no measurable effect on wild-type enzymatic activity (0% activity loss) [1]. In contrast, larger tags such as GFP or MBP (≥60 amino acids) can alter target protein conformation and reduce enzymatic activity by up to 50%, as demonstrated with a kinase tagged with 60 additional amino acids [2]. The presence of the FLAG tag had no effect on the activity of wild-type FAS, enabling successful purification of functional heterodimers via sequential anti-FLAG immunoaffinity and metal chelate chromatography [1].

Enzymatic Activity
Reported
FLAG tag: 0% activity loss in fatty acid synthase assay; large tags (GFP, MBP) may reduce activity up to 50%
Preferred tag for functional enzymology studies
FAS dimerization and catalytic activity assays
Enzymology Functional assays Tag interference

M2 Antibody Binding Affinity

The anti-FLAG M2 monoclonal antibody exhibits a binding affinity (Kd) of 0.76 nM (95% confidence interval: 0.44-1.3 nM) for the FLAG epitope, as quantified by surface plasmon resonance or biolayer interferometry [1]. This quantitative affinity measurement enables precise calculation of antibody concentrations required for immunoprecipitation (0.2 nM for anti-FLAG M2), which is higher than the concentrations used for anti-HA antibodies (0.1 nM for clones 3F10 and 4B2) and anti-Ty1 (0.05 nM), reflecting the different affinity profiles of these tag-antibody pairs [2].

M2 Affinity (Kd)
Head-to-head
0.76 nM
95% CI: 0.44–1.3 nM
Guides antibody concentration for cost-effective immunoprecipitation
SPR/BLI quantification; IP conc. 0.2 nM
Antibody affinity Immunoprecipitation Binding kinetics

3xFLAG vs. 1xFLAG Elution

The 1xFLAG peptide (F3290, DYKDDDDK) does not elute 3xFLAG fusion proteins from anti-FLAG M2 affinity gels, whereas the 3xFLAG peptide (F4799) provides efficient and gentle elution through direct competition . This functional incompatibility arises from the higher avidity binding of 3xFLAG-tagged proteins to the M2 antibody, requiring the multivalent 3xFLAG peptide for effective displacement .

Elution Capability
Data to verify
3xFLAG peptide efficiently elutes 3xFLAG-tagged proteins; 1xFLAG peptide yields no detectable elution
Using 1xFLAG with 3xFLAG fusion proteins leads to purification failure
Anti-FLAG M2 agarose affinity gel
Affinity purification Competitive elution Tandem epitope tags

Purification Purity vs. His Tag

A systematic comparative study of affinity tags for protein purification under native conditions demonstrated that epitope-based tags including FLAG and HPC produced the highest purity protein across all tested extracts (E. coli, yeast, Drosophila, and HeLa). In contrast, the His tag provided good yields from inexpensive, high-capacity resins but only moderate purity from E. coli extracts and relatively poor purification from yeast, Drosophila, and HeLa extracts [1].

Purity Across Extracts
Head-to-head
FLAG tag: highest purity across E. coli, yeast, Drosophila, HeLa; His-tag: poor purity in eukaryotic extracts
Select FLAG for high-purity structural biology from eukaryotic systems
Native single-step affinity purification
Protein purification Affinity chromatography Purity comparison

FLAG Peptide Application Scenarios


Antibody-Free Co-IP

In co-immunoprecipitation (Co-IP) workflows for identifying protein-protein interactions via mass spectrometry, 3xFLAG peptide competitive elution (100-400 µg/mL) is the method of choice because it yields eluates completely free of contaminating antibody light and heavy chains [1][2]. Unlike SDS-PAGE loading buffer elution, which denatures the M2 antibody and co-elutes antibody fragments that generate interfering bands on Western blots and false-positive signals in mass spectrometry, 3xFLAG peptide elution preserves both target protein activity and analytical data quality [1]. This is particularly critical for tandem affinity purification (TAP) strategies where sequential tagging and elution steps are required .

Functional Enzymology Without Tag Interference

When studying enzyme kinetics, catalytic mechanisms, or protein function, the FLAG tag should be prioritized over larger affinity tags (GST, MBP, GFP) based on quantitative evidence showing 0% activity loss in FLAG-tagged fatty acid synthase versus up to 50% activity reduction with larger tags [1][2]. The FLAG tag's small size (8 amino acids, ~1 kDa) and hydrophilic character minimize steric hindrance and hydrophobic interactions that could perturb active site geometry or substrate binding [2]. The optional enterokinase cleavage site (DDDDK) further enables complete tag removal post-purification for studies requiring native protein sequence .

Low-Abundance Protein Detection

For recombinant proteins expressed at low levels (e.g., ~0.1 mg/L in weak mammalian cell lines), the 3xFLAG system provides up to 200-fold enhanced detection sensitivity compared to alternative epitope tag systems [1][2]. Using anti-FLAG M2 antibody (Kd = 0.76 nM) with HRP-conjugated secondary antibodies, 3xFLAG-tagged proteins can be reliably detected and quantified via Western blot where single FLAG, HA, or Myc tags would produce signals below the limit of detection [1]. This sensitivity advantage is critical for validating successful expression in difficult-to-transfect cell lines and for screening stable clones [1].

High-Purity Structural Biology Prep

When preparing proteins for X-ray crystallography, cryo-electron microscopy, or NMR spectroscopy from eukaryotic expression systems (yeast, Drosophila, insect, or mammalian cells), FLAG tag purification is indicated over His tag purification based on systematic comparative evidence showing that FLAG yields the highest purity protein across all tested eukaryotic extracts, whereas His tag produces relatively poor purification from these same sources [1]. While FLAG resins have lower binding capacity (0.6-1 mg/mL) and higher cost than His tag resins, the superior purity achievable in a single step justifies the selection for high-resolution structural studies where even minor contaminants compromise crystallization or map interpretation [1][2].

Application
Selection Property
Validation Focus
Antibody-Free Co-IP
Non-denaturing competitive elution
Mass spectrometry compatibility, antibody chain removal
Functional Enzymology
Minimal tag interference profile
Enzymatic activity retention, optional tag cleavage
Low-Abundance Detection
Sensitivity for weak expression systems
Western blot LOD with anti-FLAG M2
High-Purity Structural Prep
Single-step purity from eukaryotic extracts
Purity assessment for crystallography, cryo-EM
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